molecular formula C30H50O B1626455 Multiflorenol CAS No. 2270-62-4

Multiflorenol

Cat. No.: B1626455
CAS No.: 2270-62-4
M. Wt: 426.7 g/mol
InChI Key: ZDFUASMRJUVZJP-GIIHIBIBSA-N
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Mechanism of Action

Target of Action

Multiflorenol, a triterpene alcohol, has been found to target the Epstein-Barr virus early antigen (EBV-EA) and peroxisome proliferator-activated receptor gamma (PPARG) .

EBV-EA is a viral antigen that plays a crucial role in the replication and transformation of the Epstein-Barr virus. PPARG, on the other hand, is a nuclear receptor that regulates the storage, mobilization, differentiation, and insulin sensitivity of adipocytes .

Mode of Action

This compound inhibits the in vitro activation of EBV-EA induced by the tumor promoter phorbol 12-myristate 13-acetate in a concentration-dependent manner . This suggests that this compound may have potential anti-tumor properties.

In the case of PPARG, this compound acts as an agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, this compound binding to PPARG leads to the activation of the receptor, which then influences various biological functions related to adipocyte metabolism.

Biochemical Pathways

The first committed step in triterpenoid biosynthesis, which includes the synthesis of this compound, is the cyclization of epoxysqualene into various triterpene alcohol isomers . This reaction is catalyzed by oxidosqualene cyclases (OSCs). The different OSCs have characteristic product specificities, which are mainly due to differences in the numbers of high-energy intermediates the enzymes can stabilize .

Pharmacokinetics

Computational prediction has been used to evaluate this compound as a potential anti-diabetic drug candidate

Result of Action

Its inhibition of ebv-ea activation suggests potential anti-tumor effects . Its role as a PPARG agonist also suggests it may influence adipocyte metabolism, potentially impacting conditions like diabetes .

Properties

IUPAC Name

(3S,4aR,6aS,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)21-9-10-22-26(3,4)24(31)12-13-28(22,6)20(21)11-14-30(29,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20-,22-,23+,24-,27+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFUASMRJUVZJP-GIIHIBIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C4=CC[C@@H]5[C@@]([C@H]4CC[C@]3([C@@H]1CC(CC2)(C)C)C)(CC[C@@H](C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177231
Record name Multiflorenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2270-62-4
Record name Multiflorenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Multiflorenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MULTIFLORENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2TU3PU8DO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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